molecular formula C22H19BrN6O3 B2507631 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione CAS No. 921560-26-1

9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

Cat. No. B2507631
CAS RN: 921560-26-1
M. Wt: 495.337
InChI Key: VNJJRSXCHUZNIB-UHFFFAOYSA-N
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Description

9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
BenchChem offers high-quality 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A significant area of research involving related triazolopurine derivatives centers on their anticancer properties. Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and shown potent in vitro anti-proliferative activity against several human cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC50 values ranging from 11.5 to 15.3 µM. These activities are comparable to the standard drug doxorubicin, highlighting the compounds' potential as anticancer agents. Molecular docking studies complement these findings, providing insights into the mechanism of action (Sucharitha et al., 2021).

Antimicrobial and Anti-HIV Activities

Further investigations into triazolo and triazinopurine derivatives reveal their broad-spectrum biological activities, including antimicrobial and anti-HIV effects. Some compounds exhibited considerable in vitro activity against melanoma, lung cancer, and breast cancer cell lines, as well as moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens. These findings underscore the versatility and potential therapeutic applications of these compounds (Ashour et al., 2012).

Synthetic Methodologies and Chemical Properties

The chemical synthesis and properties of related compounds have also been a focus, shedding light on their structural and reactive characteristics. Research on the reactions of triazole derivatives with thiirane and the synthesis of diverse triazolopurines and triazinopurines offer valuable insights into their chemical behavior, potential for structural modification, and application in creating novel molecules with significant biological activities. These studies contribute to the development of new synthetic methodologies and the exploration of the compounds' chemical space (Klen et al., 2010).

properties

CAS RN

921560-26-1

Product Name

9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

Molecular Formula

C22H19BrN6O3

Molecular Weight

495.337

IUPAC Name

5-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C22H19BrN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-4-8-15(23)9-5-13)21-25-24-18(29(19)21)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3

InChI Key

VNJJRSXCHUZNIB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

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